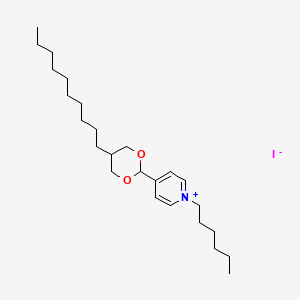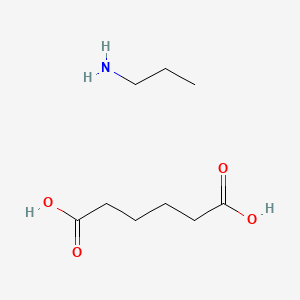
(Dodecan-2-yl)(dimethyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dodecan-2-yl)(dimethyl)silanol is an organosilicon compound with the molecular formula C14H32OSi. It is characterized by a silicon atom bonded to a dodecyl group and two methyl groups, along with a hydroxyl group. This compound is part of the broader class of silanols, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecan-2-yl)(dimethyl)silanol typically involves the hydrosilylation of dodecene with dimethylchlorosilane, followed by hydrolysis. The reaction conditions often include the use of a platinum catalyst to facilitate the hydrosilylation process. The general reaction scheme is as follows:
Hydrosilylation: Dodecene reacts with dimethylchlorosilane in the presence of a platinum catalyst to form (Dodecan-2-yl)dimethylchlorosilane.
Hydrolysis: The (Dodecan-2-yl)dimethylchlorosilane is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent control of temperature, pressure, and catalyst concentration to achieve efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
(Dodecan-2-yl)(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Condensation: The compound can undergo condensation reactions with other silanols to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation.
Condensation: Acid or base catalysts are employed to facilitate the formation of siloxane bonds.
Major Products
Oxidation: Silanones and siloxanes.
Substitution: Halosilanes and alkoxysilanes.
Condensation: Polysiloxanes.
Wissenschaftliche Forschungsanwendungen
(Dodecan-2-yl)(dimethyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, such as adhesives, sealants, and coatings.
Wirkmechanismus
The mechanism of action of (Dodecan-2-yl)(dimethyl)silanol involves its interaction with various molecular targets. The hydroxyl group allows for hydrogen bonding and interaction with other molecules, facilitating its incorporation into larger structures. The silicon atom provides unique reactivity, enabling the formation of siloxane bonds and other silicon-based linkages. These interactions are crucial for its applications in material science and bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Decanol: Similar in structure but lacks the silicon atom, resulting in different chemical properties.
Dimethylsilanol: Contains a silicon atom bonded to two methyl groups and a hydroxyl group, but lacks the dodecyl group.
Uniqueness
(Dodecan-2-yl)(dimethyl)silanol is unique due to the presence of both a long alkyl chain and a silicon atom. This combination imparts distinct hydrophobic and hydrophilic properties, making it versatile for various applications. The silicon atom also allows for unique reactivity, enabling the formation of siloxane bonds and other silicon-based linkages that are not possible with purely organic compounds.
Eigenschaften
CAS-Nummer |
824957-36-0 |
|---|---|
Molekularformel |
C14H32OSi |
Molekulargewicht |
244.49 g/mol |
IUPAC-Name |
dodecan-2-yl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C14H32OSi/c1-5-6-7-8-9-10-11-12-13-14(2)16(3,4)15/h14-15H,5-13H2,1-4H3 |
InChI-Schlüssel |
KSJBOWHVGZDKCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)[Si](C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


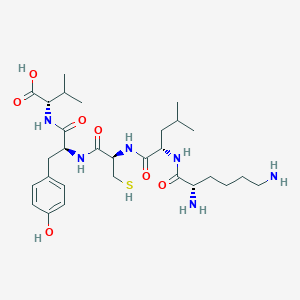
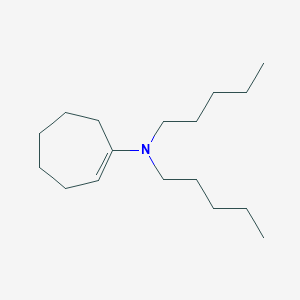
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
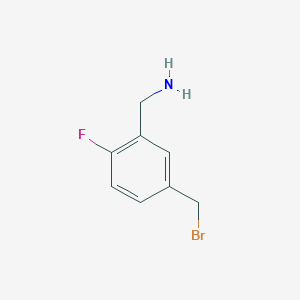
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)

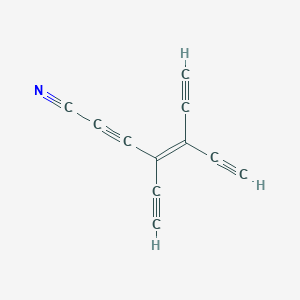
![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)


